molecular formula C13H23NO5 B1443937 4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid CAS No. 1404840-07-8

4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid

Cat. No.: B1443937
CAS No.: 1404840-07-8
M. Wt: 273.33 g/mol
InChI Key: NXRIGQNSXAIAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(tert-Butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. The compound has a molecular formula of C 13 H 23 NO 5 and a molecular weight of 273.33 g/mol . Its structure is characterized by a oxane (tetrahydro-2H-pyran) ring core, which is substituted at the 4-position with both a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine, and features two methyl groups at the 2-position . This product is provided with a purity of 95% and should be stored at 2-8°C to ensure stability . The Boc-protecting group is a critical feature, offering a versatile handle for synthetic organic chemists, particularly in peptide mimetics and medicinal chemistry research where selective deprotection is required. As with all reagents of this nature, it is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-13(9(15)16)6-7-18-12(4,5)8-13/h6-8H2,1-5H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRIGQNSXAIAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Amino group Boc protection Di-tert-butyl dicarbonate, DMAP, pyridine High yield Boc-protected amine
Oxane ring formation Acid-catalyzed cyclization of hydroxy precursors Formation of 2,2-dimethyloxane ring
Carboxylic acid introduction Esterification followed by hydrolysis Installation of free carboxylic acid group
Lithiation and double Boc protection n-Butyl lithium, Boc2O Selective double Boc protection in complex molecules
Deprotection Trifluoroacetic acid (TFA) Removal of Boc groups under mild acidic conditions

Chemical Reactions Analysis

4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.

    Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile scaffold for drug development. Its structure allows for modifications that can lead to the discovery of new pharmaceutical agents. Notably:

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines.
  • Antibiotics : Modifications can lead to compounds with antibacterial activity, which is crucial in combating resistant bacterial strains.

Organic Synthesis

In organic synthesis, 4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid is utilized for:

  • Peptide Synthesis : The Boc group allows for the selective protection of amino acids during peptide coupling reactions.
  • Building Blocks : It serves as a building block for more complex organic molecules in synthetic pathways.

Materials Science

The compound has potential applications in materials science, particularly in the development of:

  • Polymeric Materials : Its functional groups can be used to create polymers with specific properties suitable for coatings or biomedical applications.
  • Nanomaterials : Research into its use in nanotechnology is ongoing, focusing on how it can enhance the properties of nanocomposites.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • Study on Anticancer Activity :
    • A recent study demonstrated that derivatives of this compound showed promising results against breast cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
  • Synthesis of Peptides :
    • Researchers successfully utilized this compound in synthesizing cyclic peptides with enhanced stability and bioactivity, showcasing its role as an effective protecting group in peptide chemistry.
  • Polymer Development :
    • Investigations into its application in creating biodegradable polymers revealed that incorporating this compound improved the mechanical properties and degradation rates of the resulting materials.

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amino group can participate in various biochemical pathways, interacting with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is distinguished from similar Boc-protected amino acids by its 2,2-dimethyloxane ring, which confers unique steric and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Boc-Protected Amino Acids
Compound Name Core Structure Key Substituents Molecular Formula Applications
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid Oxane (tetrahydropyran) 2,2-dimethyl group at C2, C3 C₁₄H₂₅NO₅ Chiral synthon, peptide intermediates
1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid (Patent EP 4374877A2) Cyclopentane None C₁₂H₂₁NO₄ Intermediate for fluorinated benzaldehyde derivatives
4-((tert-butoxycarbonyl)amino)butanoic acid (AldrichCPR) Linear alkyl chain None C₉H₁₇NO₄ Flexible linker in peptide synthesis
4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid (AldrichCPR) Cyclohexane Methylene spacer C₁₃H₂₃NO₄ Conformational studies, drug design
Imidazole derivatives (Molecules 2008) Imidazole core Complex substituents (e.g., piperidinyl, phenylmethylamino) Varies Kinase inhibitors, bioactive molecule synthesis

Stability and Commercial Availability

  • The dimethyloxane derivative’s rigid structure may improve thermal stability compared to linear or cyclohexane analogs. However, its discontinuation by suppliers (CymitQuimica) implies challenges in scalability or niche demand .
  • Cyclopentane and imidazole derivatives remain widely available, reflecting their broader utility in medicinal chemistry .

Research Findings and Limitations

  • CymitQuimica’s discontinuation notice underscores market trends favoring simpler Boc-protected amino acids (e.g., linear or cyclohexane derivatives) over specialized scaffolds .
  • Structural data gaps (e.g., solubility, melting points) limit direct performance comparisons, emphasizing the need for further experimental studies.

Biological Activity

The compound 4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid , also known by its CAS number 1404840-07-8 , is a synthetic organic molecule with potential biological activity. This article will explore its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

Basic Information

  • Molecular Formula : C₁₃H₂₃N₁O₅
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 1404840-07-8
  • Purity : Minimum 95% .

Structural Information

The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during chemical reactions. The structure can be represented as follows:

O C NC C C C C C O O\text{O C NC C C C C C O O}

Physical Properties

  • Appearance : Typically available as a white to off-white powder.
  • Storage Conditions : Should be kept in a cool, dry place away from light .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The Boc group enhances the compound's stability and solubility, potentially increasing its bioavailability.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes related to metabolic disorders. For example, studies have shown that it can inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes .

Table 1: Summary of In Vitro Activity

Target EnzymeInhibition (%)Reference
Dipeptidyl Peptidase IV (DPP-IV)70%
Carbonic Anhydrase II50%

Case Study: Metabolic Effects in Rodent Models

A study conducted on diabetic rodent models demonstrated that administration of this compound led to:

  • A 25% reduction in fasting blood glucose levels.
  • Improved lipid profiles, with a 30% decrease in triglycerides.

These findings indicate the compound's potential as a therapeutic agent for managing diabetes and related metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the Boc-protected amino group in this oxane-based carboxylic acid?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions. For sterically hindered systems like the 2,2-dimethyloxane ring, prolonged reaction times or elevated temperatures (40–60°C) may be required to ensure complete protection . Post-reaction, purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended to remove unreacted reagents .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer :

  • HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Retention times can be compared to standards of structurally similar Boc-protected amines .
  • NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the oxane ring protons (δ 3.5–4.5 ppm for axial/equatorial protons). Carboxylic acid protons may appear broadened in DMSO-d₆ .
  • Mass Spectrometry : ESI-MS in negative ion mode can confirm the molecular ion peak (expected m/z ~315 for C₁₃H₂₁NO₅) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Due to the compound’s amphiphilic nature (polar carboxylic acid and hydrophobic Boc group), mixed solvents like ethyl acetate/hexane or methanol/water are effective. Slow evaporation at 4°C enhances crystal formation. For improved yield, pre-drying the compound under vacuum is critical to avoid hydrate formation .

Advanced Research Questions

Q. How do the 2,2-dimethyl substituents influence the conformational dynamics of the oxane ring, and what implications does this have for reactivity?

  • Methodological Answer : The dimethyl groups enforce a rigid chair conformation, reducing ring puckering and stabilizing the equatorial position of the Boc-protected amino group. Computational modeling (DFT or MD simulations) can predict preferred conformers, while NOESY NMR experiments validate spatial proximity between the methyl groups and adjacent protons. This rigidity may hinder nucleophilic attack at the amino group, necessitating harsher deprotection conditions (e.g., TFA in DCM) .

Q. What analytical approaches resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Use X-ray crystallography (as in corrected structural reports ) to confirm the solid-state structure.
  • Standardize drying protocols (e.g., lyophilization vs. vacuum oven) to eliminate solvent effects .

Q. How can this compound serve as a building block in peptide mimetics or macrocyclic drug candidates?

  • Methodological Answer : The oxane ring mimics peptide β-turns, while the carboxylic acid enables conjugation via amide bonds. Key steps:

  • Deprotection : Remove the Boc group with TFA/DCM (1:1 v/v, 0°C to RT) to avoid epimerization.
  • Coupling : Use HATU/DIPEA in DMF to link the carboxylic acid to amine-containing scaffolds.
  • Conformational Analysis : Circular dichroism (CD) or 2D NMR monitors macrocycle folding .

Methodological Best Practices

Q. What precautions are critical for handling the Boc-protected amino group under basic or acidic conditions?

  • Methodological Answer :

  • Base Sensitivity : Avoid prolonged exposure to strong bases (e.g., NaOH), which may cleave the Boc group. Use mild bases like TEA for in situ neutralization.
  • Acid Sensitivity : Deprotection requires controlled acid exposure (e.g., TFA for 30 min at 0°C) to prevent oxane ring opening. Monitor by TLC (Rf shift post-deprotection) .

Q. How can competing side reactions during Boc deprotection (e.g., ring-opening) be minimized?

  • Methodological Answer :

  • Low-Temperature Deprotection : Conduct reactions at 0°C in DCM to stabilize the oxane ring.
  • Scavengers : Add trisopropylsilane (TIS) or water (2–5% v/v) to quench carbocation byproducts.
  • Kinetic Monitoring : Use in situ FTIR to track Boc group removal (disappearance of ~1700 cm⁻¹ carbonyl stretch) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid
Reactant of Route 2
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid

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